1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 107073-47-2
VCID: VC20740213
InChI: InChI=1S/C11H12N2O/c1-8-11(14)13(3)10-7-5-4-6-9(10)12(8)2/h4-7H,1H2,2-3H3
SMILES: CN1C(=C)C(=O)N(C2=CC=CC=C21)C
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one

CAS No.: 107073-47-2

Cat. No.: VC20740213

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one - 107073-47-2

CAS No. 107073-47-2
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 1,4-dimethyl-3-methylidenequinoxalin-2-one
Standard InChI InChI=1S/C11H12N2O/c1-8-11(14)13(3)10-7-5-4-6-9(10)12(8)2/h4-7H,1H2,2-3H3
Standard InChI Key AMNNUSMNMZGFNQ-UHFFFAOYSA-N
SMILES CN1C(=C)C(=O)N(C2=CC=CC=C21)C
Canonical SMILES CN1C(=C)C(=O)N(C2=CC=CC=C21)C

Chemical Structure and Properties

Molecular Characteristics

Based on structural analysis and comparison with related compounds, 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one likely possesses the following characteristics:

  • Molecular Formula: C11H12N2O

  • Approximate Molecular Weight: 188.23 g/mol (calculated based on atomic weights)

  • Structure: A dihydroquinoxalin-2(1H)-one core with methyl substituents at positions 1 and 4, and a methylene group at position 3

Comparative Analysis with Related Compounds

To better understand the potential properties of 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one, it is instructive to compare it with structurally related compounds for which data is available:

Table 1: Comparison of Structural Properties of Related Dihydroquinoxalin-2(1H)-one Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-oneC11H12N2O188.23 (calculated)Methyl groups at N-1 and N-4; exocyclic methylene at C-3
1,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-oneC10H12N2O176.21Methyl groups at N-1 and C-3 positions
4-methyl-3,4-dihydroquinoxalin-2(1H)-oneC9H10N2O162.19Methyl group at N-4 position
3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-oneC10H12N2O176.21 (calculated)Two methyl groups at C-3 position
Synthetic StepPotential ReagentsConditionsExpected Outcome
Core scaffold formationo-phenylenediamine derivativesReaction with appropriate glycine derivativesFormation of basic dihydroquinoxalin-2(1H)-one scaffold
N-methylationMethyl iodide, K2CO3CH3CN, 90°C, 10hSequential or selective N-methylation at positions 1 and 4
Methylene introductionAppropriate Wittig reagents or elimination reactionsTHF, 0-25°CIntroduction of exocyclic methylene group at position 3

Alternative Approaches

Another potential approach described in the literature involves:

  • Reaction of compound 3 (a dihydroquinoxalin-2(1H)-one derivative) with 4-bromo phenacyl bromide in the presence of K2CO3 in acetonitrile under reflux conditions (90°C) for 10 hours

  • Further modification of the resulting intermediate with appropriate reagents to introduce the methylene functionality

This synthetic strategy could potentially be adapted to incorporate the specific substitution pattern required for 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one.

Structural FeaturePotential Contribution to Biological ActivityPossible Mechanism
Dihydroquinoxalin-2(1H)-one coreBasic pharmacophore for multiple activitiesInteraction with diverse biological targets
N-1 Methyl groupEnhanced lipophilicity and membrane penetrationImproved cellular uptake
N-4 Methyl groupAltered electronic properties of the heterocyclic ringModified binding to target proteins
C-3 Exocyclic methyleneIncreased reactivity and potential for covalent bindingPossible irreversible inhibition of target enzymes

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on related compounds, the 1H NMR spectrum would likely show:

  • Signals for the N-1 and N-4 methyl groups as singlets in the range of δ 2.5-3.5 ppm

  • Distinctive signals for the exocyclic methylene protons (likely as singlets) in the range of δ 4.5-6.0 ppm

  • Aromatic protons of the benzene ring appearing as a complex multiplet in the range of δ 7.0-7.6 ppm

For comparison, the 1H NMR of related compounds shows:

  • For 3,4-dihydroquinoxalin-2(1H)-one derivatives: δ 2.60 (s, 2H), 4.60 (s, 2H), 7.60-7.20 (m, 4H), 10.48 (br.s, 1H)

Infrared (IR) Spectroscopy

Key IR absorptions would likely include:

  • C=O stretching of the lactam functionality (approximately 1650-1700 cm-1)

  • C=C stretching of the exocyclic methylene group (approximately 1640-1660 cm-1)

  • Aromatic C=C stretching (approximately 1450-1600 cm-1)

  • N-H stretching (if the N-H bond is present)

Mass Spectrometry

Mass spectrometric analysis would likely confirm the molecular weight of approximately 188.23 g/mol, with potential fragmentation patterns involving:

  • Loss of one or both methyl groups

  • Cleavage patterns characteristic of the quinoxalinone ring system

  • Distinctive fragments related to the exocyclic methylene group

Structure-Activity Relationship Considerations

Impact of Structural Features on Activity

The unique structural features of 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one likely influence its biological activity profile:

  • The N-1 methyl group: Increases lipophilicity and may enhance membrane permeability

  • The N-4 methyl group: Affects the electronic properties of the heterocyclic ring

  • The exocyclic methylene at C-3: Introduces a reactive site that could interact with nucleophilic centers in biological targets

Comparison with Known Structure-Activity Relationships

Based on studies of related compounds, certain structural modifications of the dihydroquinoxalin-2(1H)-one scaffold have been associated with enhanced biological activities:

  • N-alkylation: Often associated with improved lipophilicity and membrane permeability

  • Introduction of unsaturation: Can enhance planarity and potential for π-π interactions with biological targets

  • Presence of reactive functional groups: May enable covalent or strong non-covalent interactions with target biomolecules

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